3-methyl-N-propylpiperidine-1-carboxamide
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Overview
Description
3-methyl-N-propylpiperidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-propylpiperidine-1-carboxamide typically involves the reaction of 3-methylpiperidine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-methyl-N-propylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
N-methylpiperidine: A derivative with similar properties but different biological activities.
N-propylpiperidine: Another derivative with distinct chemical and biological characteristics.
Uniqueness
3-methyl-N-propylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-propylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-6-11-10(13)12-7-4-5-9(2)8-12/h9H,3-8H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQXFISEMLYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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